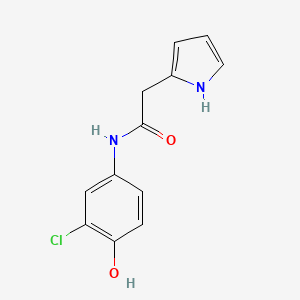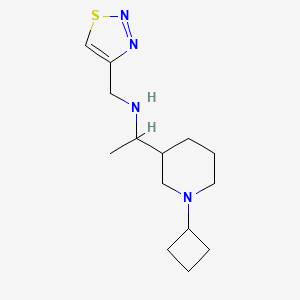![molecular formula C13H19N5OS B7648074 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea, also known as ETP-46464, is a small molecule inhibitor of the protein kinase B-Raf. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and survival. The MAPK pathway is frequently dysregulated in cancer, and B-Raf mutations are found in a variety of tumors, including melanoma, colorectal, and thyroid cancers. ETP-46464 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
作用机制
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea inhibits B-Raf by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways, including the MAPK pathway, which are involved in cell growth and survival. By inhibiting B-Raf, this compound can induce apoptosis (programmed cell death) in cancer cells with B-Raf mutations.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of normal human fibroblasts, although the mechanism of this effect is unclear. This compound has also been shown to induce autophagy (a process of cellular self-digestion) in cancer cells.
实验室实验的优点和局限性
One advantage of 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea as a research tool is its specificity for B-Raf. This allows researchers to study the effects of B-Raf inhibition on cell signaling pathways and cellular processes. However, one limitation of this compound is its relatively low potency compared to other B-Raf inhibitors, such as vemurafenib and dabrafenib. This may limit its usefulness in certain experiments or applications.
未来方向
There are several potential future directions for research on 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea. One area of interest is the development of more potent analogs of this compound with improved anti-tumor activity. Another area of interest is the investigation of the effects of this compound on other signaling pathways and cellular processes, such as the PI3K/Akt pathway and DNA damage response. Additionally, the combination of this compound with other targeted therapies or immunotherapies may be explored as a potential treatment strategy for cancer.
合成方法
The synthesis of 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea involves several steps, including the preparation of the starting material, 2-ethylthieno[2,3-d]pyrimidin-4-amine, and the coupling of this compound with 1,1-dimethylurea to form the final product. The synthesis has been described in detail in a patent application filed by Eisai Co., Ltd.
科学研究应用
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea has been the subject of several preclinical studies investigating its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells with B-Raf mutations, including melanoma, colorectal, and thyroid cancer cells. In vivo studies in mouse models of melanoma have also shown that this compound can inhibit tumor growth and prolong survival.
属性
IUPAC Name |
3-[2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-4-10-16-11(9-5-8-20-12(9)17-10)14-6-7-15-13(19)18(2)3/h5,8H,4,6-7H2,1-3H3,(H,15,19)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNNPUMVFLXNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C=CSC2=N1)NCCNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)